molecular formula C9H6BF3O3 B1401267 (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid CAS No. 1396752-77-4

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid

Cat. No. B1401267
CAS RN: 1396752-77-4
M. Wt: 229.95 g/mol
InChI Key: FMNJDJWOEYUSTA-UHFFFAOYSA-N
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Description

“(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid” is a chemical compound with the molecular formula C9H6BF3O3 . It has a molecular weight of 229.95 g/mol . This compound is a boronic acid derivative, which are known for their wide range of pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring with a trifluoromethyl group at the 5-position and a boronic acid group at the 2-position . The planarity of the oxygen-boron-oxygen motif in the boronic acid group plays an important role in minimizing steric interactions .


Chemical Reactions Analysis

Boronic acids, including this compound, are known to undergo a variety of chemical reactions. For instance, they can form spiroboronates with diols, which may result in antimicrobial activity . They can also undergo protodeboronation, a reaction that involves the removal of a boron group from a molecule .


Physical And Chemical Properties Analysis

This compound has a relatively high acidity, which is thought to enhance its binding to diols . It also has a topological polar surface area of 53.6 Ų . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 .

Scientific Research Applications

Anticancer Activity

Substituted benzofurans have shown significant anticancer activities. They can inhibit cell growth in various cancer cells such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Synthesis of Complex Molecules

This compound can be used for the facile preparation of highly-functionalized, nitrogen-bearing diarylmethanes, which are important intermediates in organic synthesis .

Antibacterial Agents

Benzofuran derivatives have been explored for their antibacterial activity. For instance, nitrofurantoin analogues containing furan scaffolds have been designed and synthesized for this purpose .

Pharmaceutical Applications

Benzofuran compounds have extensive pharmaceutical applications and are found in drugs like amiodarone and xanthotoxin .

Synthesis of Fluorinated Compounds

The compound’s trifluoromethyl group is significant in synthesizing fluorinated furans and benzofurans, which have various applications in medicinal chemistry .

properties

IUPAC Name

[5-(trifluoromethyl)-1-benzofuran-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3O3/c11-9(12,13)6-1-2-7-5(3-6)4-8(16-7)10(14)15/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNJDJWOEYUSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid

Synthesis routes and methods

Procedure details

To a solution of 5-(trifluoromethyl)-1-benzofuran (5.0 g, 26.86 mmol) in dry tetrahydrofuran (120 mL) were added tetramethylethylenediamine (3.74 g, 32.2 mmol). The solution was kept below −60° C. under nitrogen, while n-BuLi (12.8 mL, 32.2 mmol, 2.5 M solution in hexane) was added dropwise. The solution was warmed to −10° C. over 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C. followed by dropwise addition of triisopropyl borate (10.0 g, 53.19 mmol). After warming to room temperature the mixture was quenched with hydrochloric acid (70 mL, 2N) and stirred for 1 h. The alkaline aqueous layer was brought to pH 5 and extracted with ethyl acetate (3×80 mL). All organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give [5-(trifluoromethyl)-1-benzofuran-2-yl]boronic acid (2.0 g, crude) as light yellow oil; which was used for the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid

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